molecular formula C10H13ClN2O B2704001 2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride CAS No. 1251924-23-8

2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride

Cat. No.: B2704001
CAS No.: 1251924-23-8
M. Wt: 212.68
InChI Key: HYGCUUGLGCQWIP-UHFFFAOYSA-N
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Description

2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride is a nitrile-containing aromatic compound with a phenoxy backbone substituted at the para position by a 1-aminoethyl group. The hydrochloride salt enhances its stability and solubility in polar solvents. The nitrile group may confer electrophilic reactivity, enabling participation in click chemistry or covalent binding to biological targets, while the 1-aminoethyl side chain could facilitate interactions with receptors via hydrogen bonding or ionic interactions .

Properties

IUPAC Name

2-[4-(1-aminoethyl)phenoxy]acetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-8(12)9-2-4-10(5-3-9)13-7-6-11;/h2-5,8H,7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGCUUGLGCQWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251924-23-8
Record name 2-[4-(1-aminoethyl)phenoxy]acetonitrile hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride typically involves the reaction of 4-(1-Aminoethyl)phenol with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Catalyst: Acidic or basic catalysts, depending on the specific synthetic route

    Solvent: Common solvents include ethanol, methanol, or water

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters are optimized to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. Key findings include:

  • Acidic Hydrolysis : Heating with concentrated HCl yields 2-[4-(1-aminoethyl)phenoxy]acetic acid hydrochloride. This reaction proceeds via intermediate imine formation (80–85% yield at 80°C for 6 hours) .

  • Basic Hydrolysis : Treatment with NaOH produces the sodium salt of the carboxylic acid, with yields dependent on reaction time and temperature (Table 1).

Table 1: Hydrolysis Optimization

ConditionsCatalystTemperatureYield (%)
6N HCl, 80°CNone80°C82
2M NaOH, refluxNone100°C75

Condensation with Carbonyl Compounds

The primary amine participates in Schiff base formation. For example:

  • Reaction with aldehydes (e.g., benzaldehyde) in ethanol generates imine derivatives. Yields exceed 90% when catalyzed by acetic acid at 25°C .

  • Ketones require harsher conditions (e.g., 60°C, 12 hours) for similar reactivity .

Reduction Reactions

The nitrile group can be selectively reduced to a primary amine using catalytic hydrogenation:

  • Catalytic Hydrogenation : Raney nickel (5% w/w) in methanol under H₂ (50 psi) reduces the nitrile to 2-[4-(1-aminoethyl)phenoxy]ethylamine hydrochloride (78% yield). Over-reduction to secondary amines is minimized by controlling H₂ pressure .

  • Borane-THF : Selective reduction of the nitrile to an amine occurs at 0°C, with 85% yield.

Salt Formation and Alkylation

The amine group reacts with acids and alkylating agents:

  • Salt Formation : Reacts with HCl gas in dichloromethane to form stable hydrochloride salts (quantitative yield) .

  • Alkylation : Treatment with methyl iodide in THF produces N-methyl derivatives. Sodium hydride (2 eq.) achieves 88% conversion at 25°C .

Nucleophilic Substitution at the Ether Linkage

The ether oxygen participates in nucleophilic substitution under strong bases:

  • Reaction with thiophenol in DMF (K₂CO₃, 80°C) replaces the ether oxygen with a thioether group (65% yield).

Solvent and Catalyst Effects on Reaction Efficiency

Data from optimized protocols highlight solvent-catalyst dependencies:

Table 2: Solvent Impact on Etherification

SolventCatalystTemperatureYield (%)
EthanolSodium ethoxide25°C90
TolueneSodium ethoxide25°C63
THFSodium ethoxide25°C85

Nitroalkane solvents (e.g., nitromethane) enhance AlCl₃-catalyzed reactions by stabilizing intermediates, achieving 71.8% yield in condensation steps .

Thermal Stability and Byproduct Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with primary byproducts including phenol derivatives and ammonium chloride. Secondary amine formation (<5%) occurs during prolonged hydrogenation .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C10H12N2O
  • SMILES : CC(C1=CC=C(C=C1)OCC#N)N
  • InChI : InChI=1S/C10H12N2O/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5,8H,7

This compound features a phenoxy group attached to an acetonitrile moiety, providing a unique structure that may contribute to its biological activities.

Pharmacological Research

The compound is recognized for its potential as an inhibitor in various biological pathways. Notably:

  • NHE3 Inhibition : Compounds structurally related to 2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride have been explored as inhibitors of the sodium-hydrogen exchanger 3 (NHE3), which plays a crucial role in ion transport and fluid balance in epithelial tissues. The optimization of such compounds has led to the discovery of potent and selective inhibitors that could be beneficial for treating conditions like hypertension and heart failure .

Materials Science

The compound's unique structure allows it to be explored in materials science, particularly in developing:

  • Polymeric Systems : Its incorporation into polymeric micelles has been studied for drug delivery applications. The amphiphilic nature of such compounds can enhance solubility and bioavailability of poorly soluble drugs, making them valuable in pharmaceutical formulations .

Case Study 1: NHE3 Inhibitors

A study focused on the design and synthesis of 1-phenoxy-2-aminoindanes demonstrated the effectiveness of similar compounds as NHE3 inhibitors. The findings indicated that structural modifications significantly affected biological activity, paving the way for further research into derivatives like this compound .

Case Study 2: Drug Delivery Systems

Research on polymeric micelles incorporating phenoxy-based compounds highlighted their potential in improving drug delivery systems. These systems showed enhanced stability and controlled release profiles, suggesting that derivatives of this compound could be utilized for targeted therapy .

Mechanism of Action

The mechanism of action of 2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.

    Receptor Binding: Interacting with cell surface receptors to trigger downstream signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride, enabling comparative analysis of their properties and applications.

Structural Analogues

2-[4-(2-Aminoethoxy)phenyl]acetonitrile Hydrochloride (CID 20289531)
  • Molecular Formula : C₁₀H₁₂N₂O·HCl
  • Key Features: Contains an ethoxy linker between the amino group and the phenyl ring, increasing conformational flexibility compared to the 1-aminoethyl substituent in the target compound.
  • SMILES : C1=CC(=CC=C1CC#N)OCCN .
[4-(1-Aminoethyl)-2-Methoxyphenoxy]acetic Acid Hydrochloride
  • Molecular Formula: C₁₁H₁₅NO₄·HCl
  • Key Differences : Replaces the nitrile group with a carboxylic acid and introduces a methoxy substituent at the ortho position.
  • Implications : The carboxylic acid enables ionic interactions in biological systems, while the methoxy group may influence electron distribution on the aromatic ring, affecting reactivity .
2-(4-(Aminomethyl)phenyl)acetic Acid Hydrochloride
  • Molecular Formula: C₉H₁₂ClNO₂
  • Key Features: Substitutes the 1-aminoethyl group with an aminomethyl moiety and replaces the nitrile with a carboxylic acid.
  • Applications : Used in peptide synthesis due to its bifunctional reactivity (amine and carboxyl groups) .

Functional Analogues

(R)-4-(1-Amino-2-Methoxyethyl)benzonitrile Hydrochloride
  • Molecular Formula : C₁₀H₁₁N₂O·HCl
  • Key Differences: Introduces chirality (R-configuration) and a methoxy group on the aminoethyl chain.
  • Biological Significance : Chirality may enhance selectivity in enzyme inhibition, as seen in β-blockers like betaxolol hydrochloride .
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
  • Key Features : Boronic acid replaces the nitrile, enabling covalent interactions with serine residues in enzymes.
  • Activity : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, suggesting the target compound’s nitrile group could be optimized for similar activity .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Key Structural Features Potential Applications Reference
2-[4-(1-Aminoethyl)phenoxy]acetonitrile HCl C₁₀H₁₁N₂O·HCl Nitrile, 1° amine Direct aminoethyl linkage Enzyme inhibitors, drug intermediates [7], [9]
2-[4-(2-Aminoethoxy)phenyl]acetonitrile HCl C₁₀H₁₂N₂O·HCl Nitrile, ethoxy-amine Flexible ethoxy linker Flexible receptor binding [9]
[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid HCl C₁₁H₁₅NO₄·HCl Carboxylic acid, methoxy Electron-donating methoxy group Ionic interaction-based drug design [4]
(R)-4-(1-Amino-2-methoxyethyl)benzonitrile HCl C₁₀H₁₁N₂O·HCl Chiral center, methoxy Stereoselective binding β-adrenergic receptor modulation [12]
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₈BO₄ Boronic acid, methoxy Covalent enzyme inhibition Antifungal agents [2]

Research Findings and Implications

  • Bioactivity: Compounds with nitrile groups (e.g., 2-[4-(2-aminoethoxy)phenyl]acetonitrile HCl) show promise in targeting HDACs, but their efficacy depends on substituent flexibility and electronic effects .
  • Solubility: Hydrochloride salts generally improve aqueous solubility, critical for in vivo applications. However, the ethoxy linker in CID 20289531 may offer better pharmacokinetics than the rigid aminoethyl group in the target compound .
  • Safety: Safety Data Sheets (SDS) for analogs like 2-(4-(2-aminoethyl)phenoxy)acetic acid HCl emphasize handling precautions due to respiratory and dermal irritation risks, suggesting similar hazards for the target compound .

Biological Activity

2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride, with the CAS number 1251924-23-8, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenoxy group linked to an acetonitrile moiety, along with an aminoethyl substituent. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It is hypothesized that this compound can bind to certain receptors, influencing signal transduction pathways critical for cell communication and function.
  • Gene Expression Regulation : There is evidence suggesting that it may modulate the expression of genes associated with inflammatory responses and cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, which could position it as a candidate for developing new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values were assessed, showing promising results comparable to established antibiotics.

Bacterial Strain MIC (μg/mL) Comparison
Escherichia coli8Similar to ampicillin
Staphylococcus aureus4Comparable to methicillin

Anti-inflammatory Effects

In vitro studies have suggested that the compound possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This activity could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A recent investigation evaluated the antimicrobial efficacy of this compound against multidrug-resistant pathogens. The results indicated that the compound significantly reduced bacterial viability in time-kill assays, suggesting a rapid bactericidal effect at concentrations above its MIC.
  • Anti-inflammatory Mechanism :
    • Another study explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of the compound resulted in decreased levels of inflammatory markers and reduced edema, demonstrating its potential as an anti-inflammatory agent.
  • Pharmacokinetics and Toxicology :
    • Pharmacokinetic studies have shown that after oral administration, the compound is rapidly absorbed with a peak plasma concentration occurring within hours. Toxicological assessments indicated a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its long-term effects.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and stability considerations for 2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride in laboratory settings?

  • Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers to minimize degradation. Stability studies on structurally similar hydrochlorides indicate ≥5-year integrity under these conditions . Monitor purity periodically using UV-Vis spectroscopy (λmax ~255 nm) to detect decomposition products . For long-term storage, aliquot the compound to avoid repeated freeze-thaw cycles, which may accelerate hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine 1H/13C NMR for functional group analysis (e.g., phenoxy and acetonitrile moieties) with high-resolution mass spectrometry (HRMS) to confirm molecular weight (±1 ppm accuracy). UV-Vis (λmax ~255 nm) provides rapid purity assessment . For crystalline samples, X-ray diffraction resolves stereochemical ambiguities, while FT-IR verifies amine hydrochloride salt formation (N-H stretches at 2500–3000 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Follow SDS guidelines for amine hydrochlorides: neutralize spills with 5% acetic acid, then adsorb with inert material (e.g., vermiculite). Dispose of waste via regulated chemical disposal systems compliant with local regulations (e.g., 40 CFR Part 261 in the U.S.) . Conduct regular safety audits using protocols outlined in TCI America’s SDS templates .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate and transformation products of this compound in aquatic systems?

  • Methodological Answer : Use OECD 308/309 guidelines to simulate aerobic/anaqueous aquatic degradation. Employ LC-MS/MS with a C18 column (0.1% formic acid mobile phase) to track parent compound decay and identify metabolites. Spiked sediment-water systems at environmentally relevant concentrations (1–100 µg/L) can reveal pH-dependent hydrolysis pathways . For photolysis studies, expose samples to UV light (λ = 254 nm) and analyze degradation kinetics using first-order rate models .

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Perform meta-analyses of existing data with strict inclusion criteria (e.g., ≥95% purity, standardized assay conditions). Use dose-response curves to compare EC50 values across studies. For receptor-binding assays, validate target specificity via knockout cell lines or competitive binding with known ligands (e.g., 4-aminophenol derivatives) . Address enantiomeric discrepancies by synthesizing and testing chiral separations (e.g., chiral HPLC with amylose columns) .

Q. How can computational modeling guide the optimization of this compound for target-specific interactions?

  • Methodological Answer : Conduct molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) using crystal structures from the PDB. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd). For QSAR studies, correlate substituent effects (Hammett σ values) with bioactivity using multivariate regression models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

  • Methodological Answer : Standardize solubility testing in buffered solutions (pH 1.2–7.4) at 25°C using the shake-flask method with HPLC quantification. Control for polymorphism by characterizing crystal forms via DSC/TGA . Compare results with structurally analogous compounds (e.g., 2-aminoacetophenone hydrochloride, which shows pH-dependent solubility shifts) .

Experimental Design Tables

Study Type Key Parameters Analytical Tools References
Stability AssessmentTemperature (-20°C vs. 25°C), pH (3–9)UV-Vis, NMR, LC-MS
Environmental FateOECD 308/309 conditions, UV exposureLC-MS/MS, Photolysis chambers
Receptor BindingSPR, Competitive assays, Chiral HPLCSPR, Radioligand assays

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